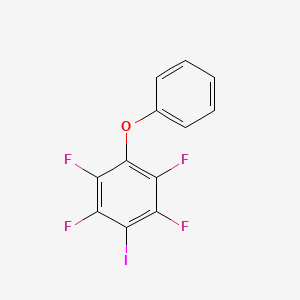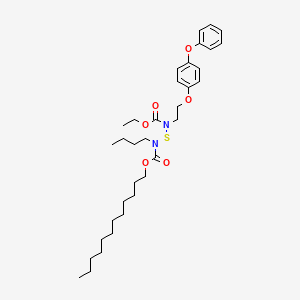
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as ethers, thioethers, and esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include phenoxyphenol, butylamine, and ethyl chloroformate. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, or disruption of cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester include other esters, ethers, and thioethers with comparable structures and functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
115687-64-4 |
|---|---|
Fórmula molecular |
C34H52N2O6S |
Peso molecular |
616.9 g/mol |
Nombre IUPAC |
dodecyl N-butyl-N-[ethoxycarbonyl-[2-(4-phenoxyphenoxy)ethyl]amino]sulfanylcarbamate |
InChI |
InChI=1S/C34H52N2O6S/c1-4-7-9-10-11-12-13-14-15-19-28-41-34(38)35(26-8-5-2)43-36(33(37)39-6-3)27-29-40-30-22-24-32(25-23-30)42-31-20-17-16-18-21-31/h16-18,20-25H,4-15,19,26-29H2,1-3H3 |
Clave InChI |
GPQHYKZGJBJJBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)N(CCCC)SN(CCOC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


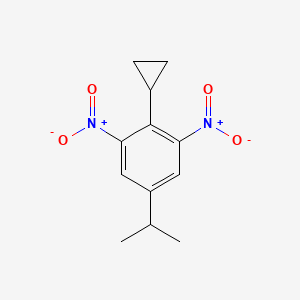
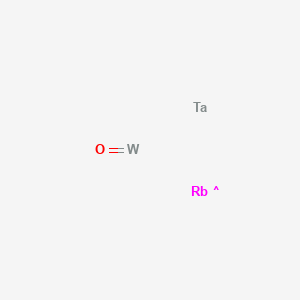
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
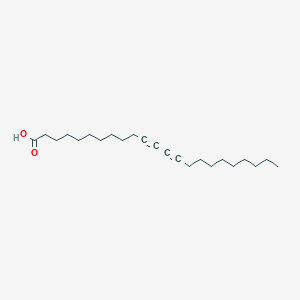
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
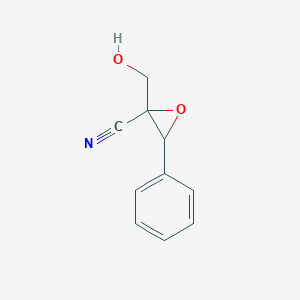
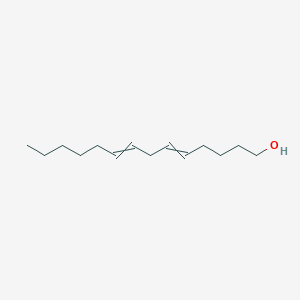
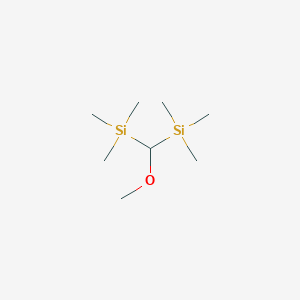
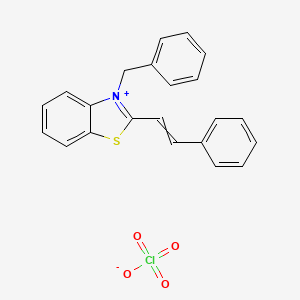
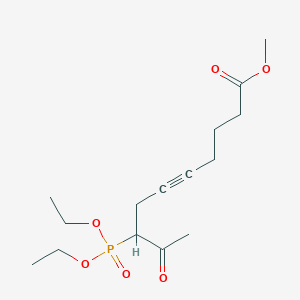

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
